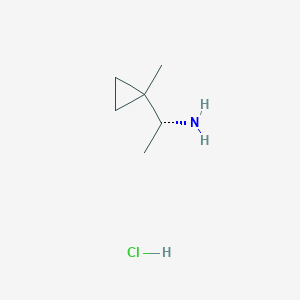

(1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride

Description

Properties

Molecular Formula |

C6H14ClN |

|---|---|

Molecular Weight |

135.63 g/mol |

IUPAC Name |

(1R)-1-(1-methylcyclopropyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C6H13N.ClH/c1-5(7)6(2)3-4-6;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 |

InChI Key |

OBBAHKOGEPSVMA-NUBCRITNSA-N |

Isomeric SMILES |

C[C@H](C1(CC1)C)N.Cl |

Canonical SMILES |

CC(C1(CC1)C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Synthesis Methodology

Step 1: Synthesis of (1R)-1-(1-methylcyclopropyl)ethan-1-amine

Starting Materials:

- Cyclopropanecarbonitrile (C₄H₅N)

- Lithium methide (LiCH₃)

- Cerous chloride (CeCl₃)

- Anhydrous tetrahydrofuran (THF)

Reaction Conditions and Procedure:

| Parameter | Details |

|---|---|

| Solvent | Anhydrous tetrahydrofuran (THF) |

| Temperature | -70°C to -80°C during reagent addition; natural warming to 20–30°C afterward |

| Reagents | Cyclopropanecarbonitrile, lithium methide, cerous chloride |

| Reaction Time | 0.5–4 hours at low temperature, then continued at room temperature for up to 24 hours |

- Dissolve cerous chloride in anhydrous THF under inert atmosphere.

- Cool the solution to -70°C to -80°C.

- Add lithium methide dropwise, maintaining low temperature to control reactivity.

- Slowly add cyclopropanecarbonitrile solution dropwise.

- Allow the mixture to warm naturally to 20–30°C, continuing the reaction for 0.5–24 hours.

- Quench the reaction with ammonium hydroxide, leading to the formation of the amine.

- Extract the crude product with methylene chloride, wash, and concentrate to obtain the free amine.

Step 2: Formation of the Hydrochloride Salt

Salt Formation:

- Dissolve the crude amine in ethyl acetate.

- Pass dry hydrogen chloride gas through the solution or add concentrated hydrochloric acid.

- The amine reacts with HCl to form (1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride .

Purification:

- The salt precipitates out and can be isolated by filtration.

- Washing with cold solvents (e.g., diethyl ether) ensures removal of impurities.

- Drying under vacuum yields the pure hydrochloride salt.

Synthetic Route Optimization and Considerations

| Aspect | Details |

|---|---|

| Raw Material Ratios | Cerous chloride to cyclopropanecarbonitrile (2:1 to 4:1 molar ratio); lithium methide to cyclopropanecarbonitrile (3:1 to 5:1 molar ratio) |

| Reaction Temperature | -70°C to -80°C during reagent addition, controlled warming to 20–30°C |

| Reaction Time | 0.5–4 hours for low-temperature addition; total reaction time up to 24 hours |

| Purity & Yield | Reported high yields with simplified purification due to single-step reaction pathway |

Research Findings and Patent Data

Patent Disclosures:

A notable patent describes an improved synthetic route that avoids hazardous reagents such as sodium azide and tetraethyl titanate, utilizing a one-step reaction in anhydrous tetrahydrofuran with lithium methide and cerous chloride. The process involves passing HCl gas directly to the crude amine in ethyl acetate, simplifying purification and increasing yield.

Research Insights:

Research articles support the use of nucleophilic addition of lithium methide to cyclopropanecarbonitrile in anhydrous conditions, followed by acidification, as an efficient route. The stereochemistry is controlled via reaction conditions, ensuring the formation of the (1R) -enantiomer.

Data Table Summarizing Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares the target compound with structurally related chiral amine hydrochlorides:

Key Observations :

- Cyclopropane vs. Aromatic Rings : The methylcyclopropyl group in the target compound introduces ring strain , which can enhance reactivity in cycloaddition or ring-opening reactions compared to planar aromatic substituents (e.g., dichlorophenyl or difluorophenyl) .

- Halogen Effects : Chlorine and fluorine atoms in analogs (e.g., ) increase lipophilicity (logP) and metabolic stability but may reduce aqueous solubility.

- Bulk and Rigidity : The adamantane derivative () demonstrates how bulky substituents can improve target binding affinity in enzymes or receptors, albeit at the cost of synthetic complexity .

Biological Activity

(1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride is a chiral amine compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical formula for (1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride is with a molecular weight of approximately 137.62 g/mol. The compound features a cyclopropyl group attached to an ethylamine backbone, which contributes to its unique pharmacological properties.

Research indicates that (1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride interacts with various neurotransmitter systems, particularly those involving serotonin and norepinephrine . The cyclopropyl moiety enhances binding affinity and specificity to certain receptors, potentially leading to varied pharmacological effects.

Biological Activity Overview

Key aspects of the biological activity of (1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride include:

- Receptor Binding Affinity : The compound has been assessed through in vitro assays measuring its affinity for neurotransmitter receptors.

- Functional Assays : Evaluations of physiological responses have shown promising results in modulating neurotransmitter activity.

Table 1: Summary of Biological Activity Studies

Case Study: Serotonin Modulation

A study conducted by researchers at a leading pharmacology institute investigated the effects of (1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride on serotonin receptor activity. The results indicated that the compound significantly increased serotonin levels in neuronal cultures, suggesting its potential as an antidepressant agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-N-Methyl-1-(2-methylpropyl)amine | Similar amine structure; branched alkyl group | Different pharmacokinetics |

| 3-Methylphenethylamine | Aromatic ring; longer carbon chain | Different receptor selectivity |

| 2-Amino-4-methylpentane | Linear chain; secondary amine | Distinct biological activity profile |

The unique cyclopropyl moiety of (1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride may confer specific advantages in terms of receptor interaction and metabolic stability compared to these similar compounds.

Future Directions in Research

Further research is needed to elucidate the detailed mechanisms of action for (1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride. Potential areas for exploration include:

- In vivo studies to assess therapeutic efficacy.

- Long-term safety evaluations to determine side effects and interactions with other medications.

- Development of derivatives that may enhance its pharmacological profile.

Q & A

Q. What are the common synthetic routes for (1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized for high yield and purity?

The compound is typically synthesized via nucleophilic substitution reactions involving cyclopropylmethylamine derivatives and methyl iodide under controlled conditions. Optimization strategies include using continuous flow reactors to enhance scalability and automated systems for precise control of temperature, pressure, and reactant stoichiometry . Purification often involves recrystallization or column chromatography to achieve >95% purity. AI-powered synthesis planning tools (e.g., PubChem’s platform) can predict reaction pathways and validate synthetic routes .

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For confirming stereochemistry and cyclopropane ring integrity (e.g., ¹H/¹³C NMR analysis of methylcyclopropyl and amine protons) .

- Infrared Spectroscopy (IR) : To identify functional groups like the amine hydrochloride salt (N-H stretch ~2500–3000 cm⁻¹) .

- Mass Spectrometry (MS) : For molecular weight confirmation (C₇H₁₄ClN, MW: 147.64 g/mol) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Q. What are the primary applications of this compound in medicinal chemistry research?

It serves as a chiral building block for synthesizing antiviral agents (e.g., Glecaprevir intermediates) and enzyme inhibitors. Its cyclopropane ring enhances metabolic stability in drug candidates .

Advanced Research Questions

Q. How can researchers address challenges in isolating stereoisomers during synthesis?

Stereochemical impurities (e.g., diastereomers) can be resolved using chiral chromatography. For example:

- Chiral HPLC : Utilize columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases .

- RP-UPLC : Stability-indicating methods (e.g., 0.1% TFA in acetonitrile/water) can separate impurities at ppm levels .

Q. What strategies minimize diastereomer formation in cyclopropane-containing amines?

- Stereoselective catalysis : Use chiral auxiliaries or asymmetric hydrogenation with Ru-BINAP catalysts to enforce (1R) configuration .

- Low-temperature reactions : Reduce thermal racemization during cyclopropane ring formation .

Q. How does the cyclopropane ring’s strain influence reactivity in nucleophilic substitution reactions?

The ring’s angle strain increases electrophilicity at the adjacent carbon, enhancing reactivity with nucleophiles (e.g., halides, alkoxides). Computational studies (DFT) predict transition states for SN2 mechanisms, validated by kinetic isotope effects .

Q. What in vitro models are suitable for evaluating biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.